N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with an ethylsulfanyl group and at the 2-position with a cyclohexanecarboxamide moiety.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS2/c1-2-16-11-14-13-10(17-11)12-9(15)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNHGYCNDHSLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylthiosemicarbazide with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and ethylsulfanyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural features and physicochemical properties of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide with derivatives from and other sources:
Key Observations :
- Lipophilicity : Ethylsulfanyl and cyclohexane substituents enhance lipophilicity compared to polar groups (e.g., methoxy in 3,4-dimethoxybenzamide), suggesting improved blood-brain barrier penetration for neurological applications .
Q & A
Basic: What are the established synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide?
The synthesis typically involves a two-step procedure :
Thiadiazole ring formation : React thiosemicarbazide with carbon disulfide under basic conditions (e.g., KOH) to form the 1,3,4-thiadiazole core .
Alkylation and functionalization : Introduce the ethylsulfanyl group via alkylation using ethyl iodide or bromoethane. The cyclohexanecarboxamide moiety is attached through a coupling reaction, often employing carbodiimide-based reagents (e.g., EDC/HOBt) in aprotic solvents like DMF .
Key considerations : Optimize reaction temperature (room temp to reflux) and stoichiometry to avoid side products like over-oxidized sulfones .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiadiazole ring (e.g., δ 10–12 ppm for NH in H NMR) and substituent positions .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1680 cm for amides) and sulfur-related bands (~650 cm for C-S) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., loss of ethylsulfanyl group) .
Advanced: How can substituent variations on the thiadiazole ring impact biological activity?
- Ethylsulfanyl vs. bulkier groups : Ethylsulfanyl enhances lipophilicity, improving membrane permeability, but larger groups (e.g., benzyl) may sterically hinder target binding .
- Cyclohexanecarboxamide substitution : Replacing cyclohexane with aromatic rings (e.g., biphenyl) can alter selectivity for enzymes like carbonic anhydrase or kinases .
Methodological approach : Use molecular docking to predict interactions and synthesize analogs via combinatorial libraries .
Advanced: How to resolve contradictions in reported biological activity data across studies?
- Assay standardization : Variability in cytotoxicity (e.g., IC values) may arise from differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Replicate assays under controlled conditions (pH 7.4, 37°C) .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound stability in aqueous media .
- Target validation : Confirm mechanism via knock-out models or competitive binding assays .
Advanced: What strategies optimize reaction yield during thiadiazole functionalization?
- Reagent selection : Use mild alkylating agents (e.g., ethyl iodide over methyl iodide) to minimize side reactions.
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
Case study : A 2015 study achieved 80% yield by optimizing alkylation at 60°C for 6 hours .
Basic: What are the key structural analogs of this compound, and how do they differ?
| Analog | Structural Variation | Biological Impact |
|---|---|---|
| N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | Isopropyl instead of ethyl group | Reduced antimicrobial potency due to steric effects |
| N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide | Sulfone substitution | Enhanced enzyme inhibition (e.g., COX-2) but lower solubility |
Advanced: How to assess the compound’s pharmacokinetic properties in preclinical models?
- ADME profiling :
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
- In vivo studies : Administer via IV/oral routes in rodents; quantify plasma levels via LC-MS/MS .
Basic: What are the documented biological activities of this compound?
- Anticancer : Moderate cytotoxicity against breast cancer (MCF-7) via apoptosis induction .
- Antimicrobial : Activity against Gram-positive bacteria (e.g., S. aureus) due to thiadiazole-sulfur interactions .
- Enzyme inhibition : Inhibits carbonic anhydrase IX, a target in hypoxic tumors .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Core modifications : Synthesize analogs with oxadiazole or triazole rings instead of thiadiazole .
Substituent scanning : Systematically vary sulfanyl groups (e.g., ethyl, propyl, aryl) and carboxamide moieties .
Bioisosteric replacement : Replace sulfur with selenium to modulate redox activity .
Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Advanced: What computational tools are recommended for predicting binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like EGFR or HDACs .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Utilize MOE or RDKit to predict toxicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
